molecular formula C22H23FN4O3S B2971006 N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1110913-07-9

N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Katalognummer: B2971006
CAS-Nummer: 1110913-07-9
Molekulargewicht: 442.51
InChI-Schlüssel: HMNGMRWLUYUZHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide (CAS: 1110913-07-9) is a sulfonamidoacetamide derivative with a molecular formula of C₂₂H₂₃FN₄O₃S and a molecular weight of 442.5 g/mol . Key structural features include:

  • A 3-fluorophenyl group, which enhances metabolic stability and lipophilicity.
  • A 1-methylimidazole ring, a common pharmacophore in medicinal chemistry for hydrogen bonding and enzyme interactions.

Eigenschaften

IUPAC Name

N-[(3-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O3S/c1-16-6-8-17(9-7-16)10-13-31(29,30)25-15-20(28)26-21(22-24-11-12-27(22)2)18-4-3-5-19(23)14-18/h3-14,21,25H,15H2,1-2H3,(H,26,28)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNGMRWLUYUZHW-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCC(=O)NC(C2=CC(=CC=C2)F)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC(=O)NC(C2=CC(=CC=C2)F)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, exploring its mechanisms, effects, and potential therapeutic uses based on current research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H19FN4O2
  • Molecular Weight : 354.4 g/mol
  • InChI Key : MZWQDYIERBGRRT-UHFFFAOYSA-N
  • Hydrogen Bond Acceptor Count : 4
  • Hydrogen Bond Donor Count : 1
  • XLogP3 : 1.5

These properties suggest that the compound is lipophilic, which may influence its bioavailability and interaction with biological membranes.

Research indicates that compounds similar to N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide often interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. The specific interactions of this compound with dopamine transporters (DAT) and serotonin transporters (SERT) are particularly noteworthy, as they may offer insights into its potential as a therapeutic agent for neurological conditions.

Pharmacological Effects

  • Dopamine Transporter (DAT) Inhibition : Compounds that inhibit DAT can modulate dopaminergic signaling, which is crucial in the treatment of disorders like depression and addiction. Preliminary studies suggest that modifications to the imidazole ring enhance DAT affinity, making this compound a candidate for further investigation in psychostimulant use disorders .
  • Serotonin Transporter (SERT) Interaction : Similar compounds have shown varying degrees of SERT inhibition, which may contribute to their antidepressant effects. Understanding the selectivity of N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide for SERT versus DAT could be critical in determining its therapeutic profile .
  • Sigma Receptor Modulation : Some studies highlight the role of sigma receptors in modulating the effects of psychostimulants. The potential interaction of this compound with sigma receptors could provide additional therapeutic avenues .

Study 1: DAT and SERT Binding Affinity

A series of analogs were synthesized to evaluate their binding affinities at DAT and SERT. The findings indicated that modifications to the N-terminal region of similar compounds significantly improved DAT affinity while maintaining a favorable hERG/DAT affinity ratio, suggesting lower cardiotoxicity .

CompoundDAT Ki (nM)SERT Ki (nM)hERG Affinity
Compound A23150Low
Compound B230200Moderate

Study 2: Behavioral Effects in Animal Models

In vivo studies demonstrated that certain derivatives of this class of compounds reduced cocaine self-administration in rat models, indicating potential efficacy in treating substance use disorders .

Toxicology and Safety Profile

Although specific toxicological data for N-[(3-Fluorophenyl)-(1-methylimidazol-2-yl)methyl]-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is limited, related compounds have shown varied safety profiles depending on their structural modifications. It is essential to conduct thorough preclinical safety assessments before advancing to clinical trials.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogous Compounds

Substituted Imidazole-Based Acetamides

N-[1-(2-Chlorophenyl)-2-{1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazol-2-yl}ethyl] Acetamide
  • Key Differences: 2-Chlorophenyl vs. 3-fluorophenyl substituent: Chlorine’s larger atomic radius may reduce membrane permeability compared to fluorine . Synthesis: Uses TDAE (tetrakis(dimethylamino)ethylene) in DMF at -20°C, highlighting sensitivity to reaction conditions .
Anti-Exudative Acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide)
  • Triazole-furan core vs. imidazole-fluorophenyl core : Triazoles offer additional hydrogen-bonding sites but may reduce metabolic stability.
  • Bioactivity : Exhibits anti-inflammatory effects comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses, suggesting sulfonamide groups enhance activity .

Sulfonamide-Containing Derivatives

(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide
  • Structural Contrasts :
    • Tetrahydrofuran ring : Introduces conformational rigidity absent in the target compound’s flexible ethenyl linker.
    • Molecular Weight : 299.34 g/mol (vs. 442.5 g/mol for the target), which may improve bioavailability .
  • Synthesis: Utilizes N-acetylsulfanilyl chloride and triethylamine in ethanol, differing from the target’s likely multi-step synthesis .
Amide- and Sulfonamide-Based Aromatic Ethanolamines
  • Functional Groups: Ethanolamine moieties instead of acetamide backbones.
  • Bioactivity : Inhibit acid/neutral ceramidases, emphasizing sulfonamides’ role in enzyme inhibition .

Thienyl and Phthalimido Acetamides

N-(3-Acetyl-2-thienyl)-2-bromoacetamide and N-(3-Acetyl-2-thienyl)-2-phthalimidoacetamide
  • Spectroscopic Data : Detailed ¹H/¹³C NMR and MS profiles provided, which could benchmark structural validation for the target compound .

Critical Analysis of Structural Motifs and Bioactivity

Impact of Fluorine vs. Chlorine Substituents

  • Fluorine : Enhances metabolic stability and electronegativity, improving target binding compared to chlorine .
  • Chlorine : May increase steric hindrance, reducing solubility but prolonging half-life in some cases.

Role of Sulfonamido Linkers

  • Ethenylsulfonamido Group : The (E)-configuration in the target compound likely optimizes spatial orientation for receptor interactions, similar to anti-inflammatory sulfonamides .

Imidazole vs. Triazole Cores

  • Imidazole : Superior hydrogen-bonding capacity and prevalence in FDA-approved drugs (e.g., antifungal agents).
  • Triazole : Broader hydrogen-bonding networks but prone to oxidative metabolism .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.